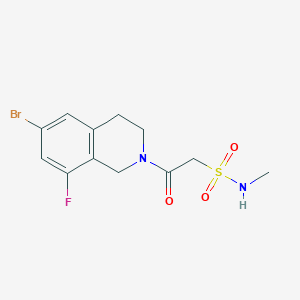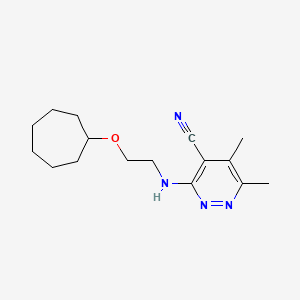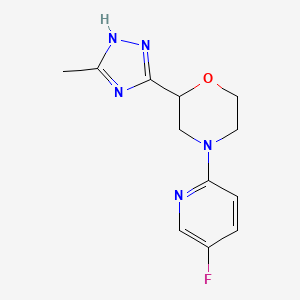![molecular formula C11H16BrN3O2 B7059737 5-bromo-N-[1-(oxolan-3-yloxy)propan-2-yl]pyrimidin-2-amine](/img/structure/B7059737.png)
5-bromo-N-[1-(oxolan-3-yloxy)propan-2-yl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[1-(oxolan-3-yloxy)propan-2-yl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a substituted amine group at the 2nd position. The oxolan-3-yloxy group attached to the propan-2-yl chain further adds to its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[1-(oxolan-3-yloxy)propan-2-yl]pyrimidin-2-amine typically involves multiple steps:
Amination: The substitution of the amine group at the 2nd position of the pyrimidine ring can be carried out using an appropriate amine source under basic conditions.
Oxolan-3-yloxy Group Introduction: The oxolan-3-yloxy group can be introduced via nucleophilic substitution reactions using oxirane derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[1-(oxolan-3-yloxy)propan-2-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The oxolan-3-yloxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-bromo-N-[1-(oxolan-3-yloxy)propan-2-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-[1-(oxolan-3-yloxy)propan-2-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The bromine atom and the oxolan-3-yloxy group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-[1-(oxolan-3-yloxy)propan-2-yl]pyrimidin-4-amine: Similar structure but with the amine group at the 4th position.
5-chloro-N-[1-(oxolan-3-yloxy)propan-2-yl]pyrimidin-2-amine: Similar structure but with a chlorine atom instead of bromine.
5-bromo-N-[1-(oxolan-3-yloxy)butan-2-yl]pyrimidin-2-amine: Similar structure but with a butan-2-yl chain instead of propan-2-yl.
Uniqueness
The uniqueness of 5-bromo-N-[1-(oxolan-3-yloxy)propan-2-yl]pyrimidin-2-amine lies in its specific substitution pattern and the presence of the oxolan-3-yloxy group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-[1-(oxolan-3-yloxy)propan-2-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-8(6-17-10-2-3-16-7-10)15-11-13-4-9(12)5-14-11/h4-5,8,10H,2-3,6-7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLFIFXTOSGXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1CCOC1)NC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[2-Hydroxy-3-(4-methylpiperidin-1-yl)propyl]amino]pyridine-4-carbonitrile](/img/structure/B7059657.png)

![2-[Methyl-(1-methyl-2-oxopyrrolidin-3-yl)amino]pyridine-4-carbonitrile](/img/structure/B7059668.png)
![1-[(2-Methylphenyl)methylsulfonyl]piperidine-3-sulfonamide](/img/structure/B7059670.png)

![4-ethyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B7059683.png)
![[2-(Methylamino)phenyl]-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7059711.png)
![2-Methyl-6-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B7059713.png)

![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N,2-dimethyl-5-sulfamoylfuran-3-carboxamide](/img/structure/B7059728.png)
![1-methylsulfonyl-4-[2-(trifluoromethyl)pyridin-4-yl]-3,5-dihydro-2H-1,4-benzodiazepine](/img/structure/B7059735.png)
![4-[4-(2-Methoxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7059745.png)
![1-(1-Ethylpyrazol-4-yl)sulfonyl-4-[1-(3-fluorophenyl)ethyl]piperazine](/img/structure/B7059746.png)
![5-bromo-N-[3-(oxolan-3-yloxy)propyl]pyrimidin-2-amine](/img/structure/B7059747.png)
